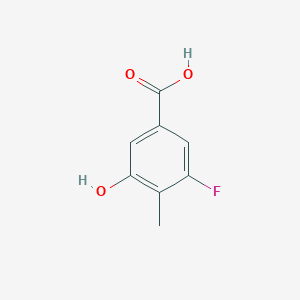

3-Fluoro-5-hydroxy-4-methylbenzoic acid

説明

特性

IUPAC Name |

3-fluoro-5-hydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCBQQVCMNHQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654424 | |

| Record name | 3-Fluoro-5-hydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-08-5 | |

| Record name | 3-Fluoro-5-hydroxy-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-hydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Synthesis via Functional Group Transformations on Fluorinated Precursors

One common approach to preparing fluorinated hydroxy-methylbenzoic acids is through functional group interconversions starting from suitably fluorinated aromatic precursors. For example, 3-fluoro-4-hydroxybenzaldehyde derivatives can be synthesized and then further modified to introduce the methyl and carboxylic acid groups.

Hydrolysis of Methoxy Precursors :

3-Fluoro-4-hydroxybenzaldehyde can be synthesized by demethylation of 3-fluoro-4-methoxybenzaldehyde using hydrogen bromide under reflux at 140 °C for 3 hours in an inert atmosphere. This method yields the hydroxybenzaldehyde in 97% yield, which can be further elaborated to benzoic acid derivatives.Methyl Group Introduction :

The methyl group at the 4-position can be introduced via methylation reactions on hydroxybenzoic acid derivatives or by starting from methyl-substituted salicylic acid analogs. For example, methyl 2-hydroxy-5-iodo-3-methylbenzoate has been synthesized from 3-methyl salicylic acid through esterification and iodination steps, providing a route to methylated hydroxybenzoates.

Lithiation and Boronic Acid Intermediate Route

A patented method describes the preparation of fluorinated methylphenylboronic acids, which can serve as intermediates for further functionalization toward hydroxybenzoic acids.

- Key Steps :

- Starting from 4-bromo-2,6-difluorotoluene, lithiation is performed at -78 °C with n-butyllithium under nitrogen atmosphere.

- The lithiated intermediate is reacted with triisopropyl borate to form the boronic acid ester.

- Acidic workup and extraction yield 3,5-difluoro-4-methylphenylboronic acid with 70-78% yield and high purity (>98% by HPLC).

This boronic acid intermediate can be further transformed into hydroxybenzoic acid derivatives by oxidation and selective substitution reactions, enabling the introduction of the hydroxyl group at the 5-position.

Esterification and Hydrolysis Strategies

The target compound or its esters can be prepared by esterification of the corresponding acid or hydrolysis of esters.

Esterification :

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is synthesized by esterifying 3-fluoro-5-hydroxy-4-methylbenzoic acid with methanol in the presence of strong acid catalysts such as sulfuric acid under reflux conditions. This method is commonly used to improve compound stability and facilitate purification.Hydrolysis :

Conversely, methyl esters can be hydrolyzed under acidic or basic conditions to yield the free acid. This two-way interconversion allows flexibility in purification and downstream functionalization.

Electrophilic Fluorination and Cross-Coupling Approaches

Recent synthetic advances include electrophilic fluorination and cross-coupling reactions to introduce fluorine and other substituents in a regioselective manner.

Electrophilic Fluorination :

Using Selectfluor and sodium hydride, fluorination of keto diesters has been achieved with good yields (76%). Subsequent acid-mediated decarboxylation and hydrogenation steps produce fluorinated hydroxy acid derivatives.Liebeskind–Srogl Cross-Coupling :

This copper-mediated cross-coupling technique allows the formation of ketonic coupling products from thioesters and stannylmethyl carbamates, enabling the synthesis of enantiopure fluorinated amino acid analogs related to hydroxybenzoic acid derivatives.

Summary Table of Preparation Methods

Research Findings and Considerations

The lithiation-boronic acid route offers a scalable and cost-effective method for producing fluorinated intermediates with good yield and purity, suitable for large-scale synthesis.

Electrophilic fluorination combined with cross-coupling provides access to enantiopure fluorinated acids, although involving more synthetic steps and specialized reagents.

Esterification is a straightforward method to obtain methyl esters, which are useful for purification and further transformations.

Hydrolysis of methoxy groups to hydroxy groups under acidic conditions is efficient and high yielding, facilitating the introduction of the phenolic hydroxyl group.

The choice of method depends on the desired scale, purity, stereochemistry, and downstream applications.

化学反応の分析

Types of Reactions

3-Fluoro-5-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

Oxidation: Formation of 3-fluoro-5-hydroxy-4-methylbenzaldehyde or 3-fluoro-5-hydroxy-4-methylbenzophenone.

Reduction: Formation of 3-fluoro-5-hydroxy-4-methylbenzyl alcohol.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

科学的研究の応用

3-Fluoro-5-hydroxy-4-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Fluoro-5-hydroxy-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

類似化合物との比較

Structural Analogs and Similarity Scores

Based on PubChem similarity data, the following compounds share structural and functional group similarities with 3-fluoro-5-hydroxy-4-methylbenzoic acid (similarity scores range 0.89–0.93) :

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Similarity Score |

|---|---|---|---|---|

| 3-Fluoro-4-hydroxybenzoic acid | 345-16-4 | C₇H₅FO₃ | -F (3), -OH (4) | 0.92 |

| 5-Fluoro-2-hydroxybenzoic acid | 205533-31-9 | C₇H₅FO₃ | -F (5), -OH (2) | 0.91 |

| 4,5-Difluoro-2-hydroxybenzoic acid | 345-29-9 | C₇H₄F₂O₃ | -F (4,5), -OH (2) | 0.89 |

| 3-Fluoro-5-(hydroxymethyl)benzoic acid | 1583-66-0 | C₈H₇FO₃ | -F (3), -CH₂OH (5) | 0.98 |

Key Observations :

- Substituent Position : The position of fluorine and hydroxyl groups significantly impacts electronic properties. For example, 5-fluoro-2-hydroxybenzoic acid has a lower similarity score (0.91) due to the hydroxyl group’s position at C2, reducing hydrogen-bonding alignment with the target compound .

- Methyl vs.

Physicochemical Properties

A comparison of key properties highlights substituent effects:

| Compound Name | Melting Point (°C) | Boiling Point (°C) | LogP (Predicted) |

|---|---|---|---|

| This compound | 356.9 | 169.7 | 1.45 |

| 3-Fluoro-4-hydroxybenzoic acid | 248–250 | N/A | 1.32 |

| 5-Fluoro-2-hydroxybenzoic acid | 210–212 | N/A | 1.58 |

| 3-Fluoro-5-(hydroxymethyl)benzoic acid | N/A | N/A | 0.89 |

Analysis :

- Melting Point : The target compound’s exceptionally high melting point (356.9°C) compared to analogs like 3-fluoro-4-hydroxybenzoic acid (248–250°C) suggests enhanced crystal packing efficiency, likely due to the methyl group’s steric stabilization and the hydroxyl group’s hydrogen-bonding network .

- Lipophilicity (LogP) : The methyl group in the target compound increases LogP (1.45) compared to the hydroxymethyl analog (LogP 0.89), indicating greater membrane permeability .

Reactivity Differences :

- Electrophilic Substitution : The methyl group at C4 in the target compound may deactivate the benzene ring toward electrophilic attack compared to unsubstituted analogs.

- Acidity : The hydroxyl group’s acidity (pKa ~10) is likely lower than that of 5-fluoro-2-hydroxybenzoic acid (pKa ~2.5), where the ortho-carboxylic acid group enhances proton dissociation .

生物活性

3-Fluoro-5-hydroxy-4-methylbenzoic acid (C8H7FO3) is a fluorinated aromatic carboxylic acid that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, including a fluorine atom, a hydroxyl group, and a methyl group on a benzoic acid framework. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The presence of the fluorine atom in this compound enhances its lipophilicity and metabolic stability, which can improve its binding affinity to various biological targets. The compound's hydroxyl and carboxylic acid groups are crucial for forming hydrogen bonds and electrostatic interactions with enzymes and receptors, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H7FO3 |

| Molecular Weight | 174.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Functional Groups | Hydroxyl, Carboxylic Acid, Fluorine |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains. For example, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values indicating potent antimicrobial effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against several bacterial strains. The results showed that at concentrations as low as 10 µg/mL, significant bacterial growth inhibition was observed (Table 2).

Table 2: Antimicrobial Activity of this compound

Bacterial Strain IC50 (µg/mL) Staphylococcus aureus 12 Escherichia coli 15 Pseudomonas aeruginosa 18 - Anti-inflammatory Study : In a controlled experiment, the compound was administered to mice with induced inflammation. The results indicated a reduction in swelling and pain markers compared to the control group, suggesting significant anti-inflammatory activity .

Therapeutic Potential

Given its biological activities, this compound is being explored for potential therapeutic applications. Its antimicrobial properties make it a candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance. Additionally, its anti-inflammatory effects could be harnessed in treatments for chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-5-hydroxy-4-methylbenzoic acid, and how can reaction yields be improved?

The synthesis typically involves functional group manipulation of benzoic acid derivatives. A common precursor is 4-hydroxybenzoic acid, where fluorination and methylation are introduced via electrophilic substitution or cross-coupling reactions. For example:

- Fluorination : Use Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Methylation : Employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

To improve yields: - Optimize stoichiometry (e.g., 1.2 equivalents of fluorinating agent to minimize side reactions).

- Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Monitor reaction progress via TLC or HPLC to terminate at peak product concentration .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- IR Spectroscopy : Identify functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹, C=O at ~1680 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 170.14 g/mol) via ESI-MS or MALDI-TOF .

- X-ray Crystallography : Resolve crystal structure using SHELX software for bond angles and intermolecular interactions .

- ¹H/¹³C NMR : Assign peaks using DEPT-135 for methyl (δ ~2.3 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .

Advanced Research Questions

Q. How do substituent positions (fluoro, hydroxy, methyl) influence the compound’s reactivity in nucleophilic aromatic substitution?

The meta -fluoro and para -hydroxy groups create electron-deficient aromatic rings, directing nucleophiles to the ortho position relative to the electron-withdrawing groups. For example:

- Iodination : Using N-iodosuccinimide (NIS) in acetic acid yields 3-fluoro-5-hydroxy-4-methyl-2-iodobenzoic acid .

- Suzuki Coupling : The methyl group sterically hinders coupling at the 4-position, favoring reactions at the 2- or 6-positions .

Table 1 : Reactivity Trends in Substitution Reactions

| Position | Reactivity (Relative Rate) | Dominant Product |

|---|---|---|

| 2 | High | Iodo derivatives |

| 6 | Moderate | Alkoxy derivatives |

| 4 | Low (steric hindrance) | – |

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

- Docking Simulations : Use AutoDock Vina with the crystal structure of target enzymes (e.g., cyclooxygenase-2) and the compound’s 3D coordinates (InChIKey: InChI=1/C8H7FO3/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12)) .

- MD Simulations : Analyze stability of ligand-receptor complexes in GROMACS (force field: CHARMM36) over 100 ns trajectories .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. How can structural analogs of this compound resolve contradictions in reported bioactivity data?

Discrepancies in enzyme inhibition studies may arise from impurities or stereochemical variations. Strategies include:

- Analog Synthesis : Replace the hydroxy group with methoxy (-OCH₃) to reduce metabolic lability .

- Purity Assessment : Use HPLC-MS (C18 column, 0.1% formic acid mobile phase) to confirm >98% purity .

- Isosteric Replacement : Substitute fluorine with chlorine to compare electronegativity effects on binding affinity .

Methodological Considerations

Q. How to design a crystallization protocol for X-ray diffraction studies?

- Solvent Selection : Use ethanol/water (7:3 v/v) due to the compound’s moderate solubility (1.407 g/cm³) .

- Vapor Diffusion : Set up hanging drops with 2 µL compound solution and 500 µL reservoir (20% PEG 4000).

- Data Collection : At 100 K, collect data on a Bruker D8 Venture (Mo-Kα radiation, λ = 0.71073 Å) .

Q. What solvent systems optimize HPLC purification?

- Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (30:70 gradient over 20 min).

- Column : C18 reverse-phase (5 µm, 4.6 × 250 mm).

- Detection : UV at 254 nm (ε = 5200 M⁻¹cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。